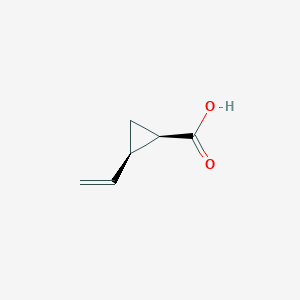

(1R,2R)-2-Ethenylcyclopropane-1-carboxylic acid

Description

(1R,2R)-2-Ethenylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a strained cyclopropane ring, a carboxylic acid group at the 1-position, and an ethenyl (vinyl) substituent at the 2-position. Its stereochemistry (1R,2R) is critical for biological activity, particularly as an ethylene biosynthesis inhibitor. Ethylene, a plant hormone, regulates processes like fruit ripening and senescence; thus, inhibitors of its biosynthesis have agricultural applications. The compound’s synthesis often employs catalytic systems involving DMSO as a co-ligand-solvent, yielding high purity and efficiency (up to 95% yield) .

Properties

IUPAC Name |

(1R,2R)-2-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-4-3-5(4)6(7)8/h2,4-5H,1,3H2,(H,7,8)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITCJGIGTNSDKO-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717680 | |

| Record name | (1R,2R)-2-Ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2183-87-1 | |

| Record name | (1R,2R)-2-Ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Ethenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Ethenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ethenyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: m-CPBA, osmium tetroxide, and hydrogen peroxide.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for allylic bromination.

Major Products

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Halogenated cyclopropanes, substituted alkenes.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Agents

One of the most notable applications of (1R,2R)-2-ethenylcyclopropane-1-carboxylic acid is its use as a precursor for antiviral drugs targeting hepatitis C. The compound has been identified as an inhibitor of the hepatitis C virus NS3/4A protease, which is crucial for viral replication. The structural characteristics of this compound allow it to effectively disrupt the protease's function, making it a valuable candidate for drug development against hepatitis C .

Case Study: Faldaprevir

- Description : Faldaprevir is a direct-acting antiviral agent that has been developed from this compound.

- Mechanism : It inhibits the NS3/4A protease, preventing viral replication.

- Clinical Trials : Investigated in multiple clinical trials for chronic hepatitis C treatment .

Agrochemical Applications

The compound also serves as an important intermediate in the synthesis of agrochemicals. Its derivatives can be modified to create pesticides and herbicides that are effective against various agricultural pests and diseases.

2.1 Synthesis of Agrochemical Intermediates

- Example Derivatives : Various derivatives derived from this compound have shown potential as effective agrochemical agents.

- Research Findings : Studies indicate that modifications to the cyclopropane structure can enhance biological activity and selectivity towards target pests.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Ethenylcyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ethenyl group can participate in covalent bonding with target molecules, while the carboxylic acid group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

A. Substituent Effects

- (E)-1-Chloro-2-phenylcyclopropane-1-carboxylic Acid (1S,2R/1R,2S): Chlorine (electron-withdrawing) and phenyl (hydrophobic) substituents enhance acidity and membrane permeability. Demonstrated strong ACO2 inhibition in Arabidopsis thaliana, outperforming pyrazinecarboxylic acid .

- (1R,2R)-2-Phenylcyclopropane-1-carboxylic Acid : Phenyl group increases hydrophobicity, possibly improving bioavailability but reducing solubility. Tested in vivo as an ethylene inhibitor .

- (1R,2R)-2-Fluorocyclopropane-1-carboxylic Acid : Fluorine’s electronegativity improves metabolic stability and electronic interactions .

B. Functional Group Modifications

- Carboxylic Acid vs. Ester/Amide Derivatives: Carboxylic Acids (e.g., target compound): Essential for ionic interactions with enzyme active sites. Ethyl Esters (e.g., Ethyl 1-amino-2-vinylcyclopropanecarboxylate): Improved lipophilicity but require hydrolysis for activation . Amides (e.g., N,N-Diethyl-1-arylcycloprop-2-ene-1-carboxamides): Reduced acidity may decrease binding affinity but enhance stability .

2.2 Stereochemical Influence

- The (1R,2R) configuration in the target compound likely optimizes spatial alignment with the ACO2 enzyme’s active site, as seen in docking studies .

- Comparison with (1S,2S)-2-Phenyl Derivative : Stereoisomerism significantly impacts activity; the (1R,2R) configuration of the ethenyl compound may offer superior binding compared to (1S,2S) phenyl analogs .

Data Tables

Table 1: Structural and Activity Comparison

*Inferred activity based on structural similarity.

Table 2: Key Physicochemical Properties

*Approximated from similar cyclopropane acids.

Biological Activity

(1R,2R)-2-Ethenylcyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This compound is structurally significant due to its unique cyclopropane ring, which imparts distinctive reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit pyridoxal-phosphate dependent enzymes, which are crucial in various metabolic pathways. This inhibition is significant for developing antibiotic and antiviral agents .

- Antiproliferative Effects : Research indicates that derivatives of this compound exhibit antiproliferative effects on cancer cell lines, particularly through inducing apoptosis via the mitochondrial pathway. The activation of caspases has been observed, suggesting a mechanism involving programmed cell death .

- Plant Growth Regulation : As an ethylene precursor, this compound plays a role in plant physiology by regulating processes such as fruit ripening and stress responses. Its ability to enhance plant resistance against pathogens has been documented .

Anticancer Activity

A study investigated the effects of this compound derivatives on K562 leukemia cells. The results indicated that specific derivatives induced apoptosis by increasing reactive oxygen species (ROS) levels and activating caspases 3 and 7. Notably, one derivative exhibited a 2.31-fold increase in caspase activity after 48 hours, highlighting its potential as an anticancer agent .

Plant Resistance Enhancement

Another significant finding pertains to the compound's role in enhancing maize resistance against pathogenic assaults. The binding energy of the compound was measured at −9.98 kcal/mol, indicating strong interaction with target sites involved in plant defense mechanisms. This suggests that this compound could be utilized to develop bio-stimulants for agricultural applications .

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.